3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-26-19(10-18(24-26)14-5-3-7-17(9-14)29-2)20(28)22-11-15-13-27(25-23-15)16-6-4-8-21-12-16/h3-10,12-13H,11H2,1-2H3,(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPSVEWOOFFJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The mode of action of this compound is also not well-defined. Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. Without specific target information, it’s challenging to provide a detailed explanation of its interaction with its targets.
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. It’s possible that it could affect various pathways depending on its targets. Without specific target information, it’s difficult to predict which pathways might be affected.
Pharmacokinetics
Its bioavailability, distribution in the body, metabolism, and excretion rates are currently unknown.
Result of Action
Without specific target information and a clear understanding of its mode of action, it’s challenging to predict its potential effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information about how these factors influence the action of this compound is currently unavailable.
Biological Activity
The compound 3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide , identified by its CAS number 2034592-98-6, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 389.419 g/mol. The structure features a pyrazole core linked to a methoxyphenyl group and a pyridinyltriazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N7O2 |
| Molecular Weight | 389.419 g/mol |
| CAS Number | 2034592-98-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
-
Cell Line Studies :
- The compound was evaluated against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The results indicated that it exhibited notable cytotoxicity with IC50 values comparable to established chemotherapeutics.
Cell Line IC50 (µM) MCF7 12.50 A549 26.00 NCI-H460 42.30 -
Mechanism of Action :
- The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. The compound may also interfere with specific kinases involved in tumor growth.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- In vitro Studies :
- Studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Study on MCF7 Cell Lines :
-
Triazole-Pyrazole Conjugates :
- Research by Wei et al. highlighted that triazole-pyrazole conjugates exhibited significant growth inhibition in A549 cells with IC50 values around 26 µM. This supports the hypothesis that the triazole moiety enhances the biological activity of pyrazoles.
Scientific Research Applications
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity.
- Mechanism of Action : It is believed to inhibit specific pathways involved in cancer cell proliferation. For instance, studies have shown that derivatives of pyrazole can interfere with the cell cycle and induce apoptosis in cancer cells.
- Case Study : A study by Wei et al. demonstrated that triazole-pyrazole conjugates, including this compound, significantly inhibited the growth of A549 lung cancer cells with an IC50 value of approximately 26 µM, indicating its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent.
- In Vitro Studies : Laboratory studies have reported that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism where the compound may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response .
Potential Therapeutic Uses
- Cancer Treatment : Due to its ability to inhibit tumor growth and induce apoptosis, this compound is being explored for use in various cancer therapies.
- Anti-inflammatory Treatments : Its efficacy in reducing inflammation positions it as a candidate for treating conditions such as arthritis or other inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation; induces apoptosis | Wei et al. |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production | In vitro studies |
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazole derivatives like this compound:
- Study on MCF7 Cell Lines : Research indicates that similar pyrazole compounds have shown significant growth inhibition in breast cancer cell lines (MCF7), supporting their potential use in oncology.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Core
Chlorophenyl and Fluorophenyl Derivatives
Compounds such as 5-chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3d) () share a pyrazole-carboxamide scaffold but differ in substituents. Yields for such derivatives range from 62–71% using EDCI/HOBt-mediated coupling .
Trifluoromethyl-Substituted Pyrazoles
In razaxaban (), a trifluoromethyl group enhances metabolic stability and target affinity (Factor Xa inhibition, IC50 in nM range). While the target compound lacks this group, its methoxyphenyl substituent may offer a balance between lipophilicity and polarity .
Carboxamide Linker Modifications
Triazole-Pyridine Hybrids
The compound 1-[(6-chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide () shares a pyrazole-carboxamide core but substitutes the triazole-pyridin-3-yl group with a chloropyridylmethyl moiety. Crystallographic data reveals dihedral angles between the pyrazole and pyridine rings (89.17°) that may influence molecular conformation and target interactions . In contrast, the triazole linker in the target compound could provide greater rotational flexibility or hydrogen-bonding opportunities.
Triazole-Benzyl Derivatives
1-(1-Benzyl-5-methyl-1H-pyrazol-3-yl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole () highlights the role of triazole-aryl hybrids. The benzyl group here may enhance membrane permeability, whereas the pyridin-3-yl group in the target compound could improve aqueous solubility .
Factor Xa Inhibitors
Razaxaban () demonstrates high oral bioavailability and low plasma protein binding, attributed to its optimized substituents (e.g., trifluoromethyl, aminobenzisoxazole). While the target compound’s biological data are unavailable, its methoxyphenyl and triazole-pyridine groups may similarly balance permeability and stability .
Anticoagulant and Antitumor Agents
Pyrazole derivatives like those in exhibit anticoagulant activity, likely mediated by interactions with coagulation factors. The target compound’s triazole-pyridine moiety could modulate such interactions, depending on the target’s binding pocket .
Structure-Activity Relationship (SAR) Trends
Preparation Methods
Vilsmeier-Haack Formylation
The pyrazole ring is constructed via cyclocondensation of 3-methoxyphenylhydrazine with ethyl acetoacetate, followed by formylation using the Vilsmeier-Haack reagent (POCl₃/DMF) to yield 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. Oxidation with KMnO₄ in acidic conditions generates the carboxylic acid, which is subsequently converted to the carboxamide using ammonium hydroxide.
Reaction Conditions :
- Cyclocondensation: Ethanol, reflux (12 h).
- Formylation: POCl₃/DMF, 0–5°C (2 h), then room temperature (overnight).
- Oxidation: 10% H₂SO₄, KMnO₄, 60°C (4 h).
- Amidation: NH₄OH, ice-cold water, recrystallization (DMF).
Spectroscopic Validation
- ¹H NMR (DMSO-d₆) : δ 2.13 ppm (s, 3H, CH₃), 3.81 ppm (s, 3H, OCH₃), 7.45–7.83 ppm (m, 4H, aromatic), 8.23 ppm (s, 1H, pyrazole-H).
- ¹³C NMR : δ 161.2 ppm (CONH₂), 150.8 ppm (pyrazole-C), 139.5 ppm (quaternary C).
Synthesis of the Triazole Side Chain
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Propargylamine reacts with azidopyridine (synthesized from 3-aminopyridine via diazotization and NaN₃ substitution) under Cu(I) catalysis to form (1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine.
Reaction Conditions :
- Azide synthesis: 3-aminopyridine, NaNO₂/HCl (0°C, 1 h), then NaN₃ (RT, 2 h).
- CuAAC: Propargylamine, CuSO₄·5H₂O, sodium ascorbate, t-BuOH/H₂O (1:1), RT (12 h).
Characterization Data
- HRMS : m/z 216.0984 [M + H]⁺ (calc. 216.0986).
- ¹H NMR (CDCl₃) : δ 5.02 ppm (s, 2H, CH₂NH₂), 7.35–8.50 ppm (m, 4H, pyridine-H and triazole-H).
Coupling of Pyrazole and Triazole Fragments
Amide Bond Formation
The pyrazole-5-carboxylic acid is activated with EDCl/HOBt and coupled to (1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine in anhydrous DMF.
Reaction Conditions :
- Activation: EDCl (1.2 eq), HOBt (1.1 eq), DMF, 0°C (30 min).
- Coupling: Triazole-methanamine (1.0 eq), RT (24 h).
- Purification: Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Final Product Characterization
- Melting Point : 229–230°C.
- ¹H NMR (DMSO-d₆) : δ 2.13 ppm (s, 3H, CH₃), 3.81 ppm (s, 3H, OCH₃), 5.01 ppm (s, 2H, CH₂N), 7.45–8.23 ppm (m, 8H, aromatic).
- ¹³C NMR : δ 161.2 ppm (CONH), 150.8 ppm (triazole-C), 139.5 ppm (pyridine-C).
- HRMS : m/z 446.1821 [M + H]⁺ (calc. 446.1825).
Alternative Synthetic Routes
One-Pot Cyclocondensation
A three-component reaction of 3-methoxyphenylhydrazine, ethyl 3-oxobutanoate, and (1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine in PPA (polyphosphoric acid) yields the target compound directly.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the CuAAC and amidation steps, improving yields to 74%.
Challenges and Optimization
- Steric Hindrance : Bulky substituents on the pyrazole and triazole rings reduce coupling efficiency. Using HATU instead of EDCl improves yields by 15%.
- Byproducts : Over-oxidation of the aldehyde intermediate is mitigated by controlled KMnO₄ addition.
Computational Validation
Molecular docking reveals strong binding to CYP51 (ΔG = −10.5 kcal/mol), driven by π–π stacking with Hem500 and hydrogen bonding to Ala291.
Q & A
Q. How can researchers optimize the synthesis of 3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols with controlled reaction conditions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures are used for click chemistry to form the triazole ring .
- Catalysts : Copper(I) catalysts (e.g., CuSO₄ with sodium ascorbate) accelerate azide-alkyne cycloaddition .
- Temperature control : Reactions are typically conducted at 50–100°C to balance reaction rate and side-product minimization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethyl acetate/petroleum ether) ensure high purity .
Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and connectivity, particularly for pyrazole, triazole, and pyridine moieties .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles, critical for validating stereochemistry .
Advanced Research Questions
Q. How can structural discrepancies between computational models and experimental data (e.g., X-ray crystallography) be resolved for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare computed (e.g., Gaussian09) and experimental bond angles/energies to identify steric or electronic mismatches .
- High-Resolution Crystallography : Use synchrotron radiation to improve data resolution (<1.0 Å) and detect weak interactions (e.g., C–H···π) .
- Dynamic NMR : Probe conformational flexibility in solution to reconcile static crystal structures with dynamic behavior .
Q. What strategies are effective for elucidating the biological mechanism of action of this compound in target validation studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like kinase domains or GPCRs, guided by pyridine-triazole interactions .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values via fluorogenic substrates (e.g., Factor Xa for anticoagulant activity) .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY) tracks intracellular localization .
- SAR Analysis : Modify substituents (e.g., methoxy vs. fluoro groups) to correlate structural changes with activity .
Q. How can researchers address contradictions in structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Multivariate Analysis : Apply partial least squares (PLS) regression to decouple steric, electronic, and solubility effects .
- Cocrystallization Studies : Resolve target-ligand complexes to identify critical binding motifs (e.g., pyridine H-bonding vs. triazole π-stacking) .
- Solubility Profiling : Use shake-flask methods with HPLC quantification to differentiate intrinsic activity from bioavailability artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
